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dimethylpyrazin-2-amine

CAS No.: 55215-65-1

Cat. No.: B3271668
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Executive Summary

The pyrazine scaffold (1,4-diazine) is a privileged structure in medicinal chemistry,
distinguished by its ability to act as a bioisostere of benzene, pyridine, and pyrimidine.
However, the introduction of fluorine atoms onto the pyrazine ring elevates this scaffold from a
simple structural spacer to a functional pharmacophore. This guide analyzes the "Fluorine
Effect" on pyrazine derivatives, detailing how strategic fluorination modulates pKa, metabolic
stability, and binding affinity. We examine two primary therapeutic verticals: RdRp-targeting
antivirals (exemplified by Favipiravir) and ATP-competitive kinase inhibitors for oncology.

Chemical Rationale: The Fluorine Effect

The biological efficacy of fluorinated pyrazines is not accidental; it is driven by specific
physicochemical alterations induced by the C-F bond.

Electronic Modulation and pKa
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The pyrazine nitrogen atoms are weakly basic (pKa ~0.6). Fluorine, being the most
electronegative element, exerts a strong inductive effect (

» Basicity Reduction: Fluorine substitution adjacent to pyrazine nitrogens further lowers the
pKa, reducing protonation at physiological pH. This increases the fraction of the neutral
species, enhancing membrane permeability (LogD).

e Dipole Moments: The C-F bond introduces a strong dipole that can engage in orthogonal
dipolar interactions within protein binding pockets, distinct from hydrogen bonding.

Metabolic Blocking

Pyrazines are susceptible to oxidative metabolism (hydroxylation) by cytochrome P450
enzymes, typically at the C-2 or C-3 positions.

e C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-
H bond. Substituting metabolic "soft spots" with fluorine blocks oxidative degradation,
extending the half-life (

) of the drug.

Therapeutic Vertical I: Antivirals (RdRp Inhibitors)

The most prominent application of fluorinated pyrazines is in targeting RNA-dependent RNA
polymerase (RdRp) of RNA viruses (Influenza, Ebola, SARS-CoV-2).

Case Study: Favipiravir (T-705)

Compound: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide Mechanism of Action: Favipiravir is a
prodrug.[1] It is phosphoribosylated intracellularly by HGPRT (hypoxanthine-guanine
phosphoribosyltransferase) to form Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1]

e Mimicry: T-705-RTP mimics a purine nucleotide (Guanosine/Adenosine).

« Inhibition: It is recognized by the viral RdRp and incorporated into the nascent RNA strand.

[1]
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o Termination: Incorporation induces lethal mutagenesis or non-obligate chain termination,
halting viral replication.[1]

Experimental Protocol: Synthesis of Favipiravir

Rationale: While early routes used 3-hydroxypyrazine-2-carboxylic acid (4 steps), the fluorine-
displacement route via 3,6-dichloropyrazine-2-carbonitrile is more efficient for generating the
fluorinated core.

Reagents: 3,6-dichloropyrazine-2-carbonitrile, Potassium Fluoride (KF), Tetrabutylammonium
bromide (TBAB), DMSO, NaOH, H202.

Step-by-Step Methodology:
o Fluorination (Halex Reaction):

o Charge a reaction vessel with 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) and spray-dried
KF (2.5 eq).

o Add dry DMSO (5 volumes) and TBAB (0.1 eq) as a phase transfer catalyst.
o Heat to 120°C for 4—6 hours under

atmosphere.

o Checkpoint: Monitor by HPLC for conversion to 3,6-difluoropyrazine-2-carbonitrile.

o Workup: Cool, dilute with water, and extract with ethyl acetate. Concentrate to obtain the
difluoro intermediate.

o Regioselective Hydrolysis:
o Dissolve the intermediate in 1,4-dioxane.
o Add concentrated HCI (1.0 eq) and heat to 50°C.

o Mechanism:[2][3] The C-2 nitrile is hydrolyzed to the amide, and the C-3 fluorine is
selectively displaced by water (favored by the para activating effect of the nitrile/amide).
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o Isolate 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile (Note: Partial hydrolysis may occur;
controlled conditions yield the amide).

e Final Hydroxylation/Amidation:

o Treat the nitrile intermediate with NaOH/H202 at 0°C to convert the nitrile to the primary
amide.

o Acidify to pH 3 to precipitate Favipiravir. Recrystallize from ethanol/water.

Experimental Protocol: In Vitro RdRp Inhibition Assay

Objective: Quantify the IC50 of a fluorinated pyrazine against Influenza A RdRp.
e Cell System: HEK-293T cells.

e Plasmids: Transfect cells with plasmids expressing Influenza A Polymerase subunits (PB1,
PB2, PA) and Nucleoprotein (NP), plus a VRNA-like reporter (Luciferase gene flanked by
viral UTRS).

e Compound Treatment:
o Seed transfected cells in 96-well plates (20,000 cells/well).[4]
o Add test compound (Fluorinated Pyrazine) in serial dilutions (0.1 uM to 100 uM).
o Include Favipiravir as a positive control and DMSO as a vehicle control.

* Incubation: Incubate at 37°C for 24 hours.

e Readout:

[¢]

Lyse cells and add Luciferase substrate.

o

Measure luminescence. High luminescence = active RdRp. Low luminescence =
Inhibition.

[¢]

Calculate IC50 using non-linear regression (GraphPad Prism).
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Therapeutic Vertical ll: Anticancer (Kinase
Inhibitors)

Fluorinated pyrazines serve as excellent hinge-binders in ATP-competitive kinase inhibitors
(e.g., FGFR, c-Met, VEGFR).

Structural Logic

The pyrazine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the
kinase hinge region. Fluorine substitution on the ring or pendant groups modulates the electron
density of this nitrogen, tuning the H-bond strength.

Pathway Visualization

The following diagram illustrates the signaling cascade targeted by Pyrazine-based FGFR
inhibitors.
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Caption: FGFR signaling cascade. Fluorinated pyrazines competitively bind the ATP pocket of

FGFR, blocking autophosphorylation and downstream RAS/MAPK signaling.

Comparative SAR Data

The table below highlights how fluorine substitution improves potency compared to non-

fluorinated analogs in c-Met/FGFR inhibitors.

Compound Structure Substitutio Effect of
Target IC50 (nM) .
ID Core n (R) Fluorine
Pyrazolo[2,3- Baseline
PYZ-H (Citrl) ) Hydrogen c-Met 120 o
b]lpyrazine activity.
4-fold
potency
increase due
Pyrazolo[2,3- ]
PYZ-F1 ) 6-Fluoro c-Met 28 to metabolic
blpyrazine N
stability and
electronic
tuning.
Pyrazine-2- Moderate
FGFR-H _ Phenyl FGFR1 450 o
carboxamide binding.
Enhanced
lipophilicity
LogP) and
| 25 (LogP)
Pyrazine-2- ] dipole
FGFR-F2 ) Difluoropheny FGFR1 65 ] o
carboxamide | interaction in
the
hydrophobic
pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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